3-Iodo-L-Phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is notable for its potential applications in medical imaging and cancer therapy, particularly due to its ability to target specific amino acid transporters that are often overexpressed in malignant tissues.
3-Iodo-L-Phenylalanine can be synthesized from L-phenylalanine through various chemical methods. Its significance in research stems from its role as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, allowing for the visualization of tumors and other pathological conditions.
Chemically, 3-Iodo-L-Phenylalanine belongs to the class of amino acids and is categorized as a halogenated aromatic compound. It is recognized for its unique properties resulting from the presence of iodine, which impacts both its biological activity and its utility in imaging applications.
The synthesis of 3-Iodo-L-Phenylalanine can be achieved through various methods, including:
The yield and purity of synthesized 3-Iodo-L-Phenylalanine are critical for its application in research and clinical settings. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for quality control during synthesis .
The compound's melting point, solubility, and spectral data (NMR, IR) are essential for characterizing its properties and confirming its identity during synthesis.
3-Iodo-L-Phenylalanine participates in several chemical reactions that enhance its utility:
The reactivity of 3-Iodo-L-Phenylalanine is influenced by the electronic effects imparted by the iodine atom, which can stabilize negative charges during nucleophilic attacks .
In biological systems, 3-Iodo-L-Phenylalanine acts primarily by mimicking L-phenylalanine and utilizing specific transport mechanisms within cells:
Studies have shown that the uptake of 3-Iodo-L-Phenylalanine correlates with tumor aggressiveness and can be quantified using imaging techniques .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .
3-Iodo-L-Phenylalanine has several significant applications in scientific research:
The synthesis of enantiomerically pure 3-iodo-L-phenylalanine necessitates specialized organic and radiochemical methodologies to preserve chiral integrity while introducing the iodine moiety. Three principal approaches have been developed to address the synthetic challenges associated with halogenated aromatic amino acids.
Solid-phase peptide synthesis (SPPS) employs protected 3-iodo-L-phenylalanine building blocks to enable site-specific incorporation into complex peptide architectures. The Fmoc-protected derivative Fmoc-3-iodo-L-phenylalanine (CAS 210282-31-8) is synthesized through electrophilic iodination of Fmoc-L-phenylalanine followed by regioselective purification. This crystalline powder exhibits ≥98% HPLC purity with characteristic optical rotation [α]D²⁵ = -19 ± 2° (C=1 in DMF) and melts at 135-139°C [5] [6]. Similarly, the Boc-protected analogue Boc-3-iodo-L-phenylalanine (CAS 273221-75-3) displays [α]D²⁵ = +18 ± 2° (C=1 in MeOH) and melting point of 111-120°C [8]. Both derivatives serve as crucial intermediates for synthesizing tumor-targeting peptides and bioconjugates, leveraging the iodine atom for subsequent radiolabeling or structural modification.
Table 1: Characterization of Protected 3-Iodo-L-Phenylalanine Derivatives
Protecting Group | CAS Number | Molecular Weight | Purity | Optical Rotation | Melting Point |
---|---|---|---|---|---|
Fmoc | 210282-31-8 | 513.32 g/mol | ≥98% (HPLC) | [α]D²⁵ = -19 ± 2° | 135-139°C |
Boc | 273221-75-3 | 391.20 g/mol | ≥98% (HPLC) | [α]D²⁵ = +18 ± 2° | 111-120°C |
Direct electrophilic iodination suffers from poor regioselectivity and racemization risks, prompting development of isotopologous exchange methods. Halodestannylation enables efficient radioiodination via tin-iodine exchange on organotin precursors. This method achieves >85% radiochemical yield for no-carrier-added (n.c.a.) iodine-123/125/131 labeled phenylalanines under mild conditions (25-50°C, pH 4-5) [7]. Copper(I)-assisted nucleophilic halogen exchange provides an alternative pathway, exemplified by the conversion of 2-bromo-L-phenylalanine to 2-iodo-L-phenylalanine using NaI/CuSO₄/SnSO₄ at 180°C (74% yield) [2]. This methodology was adapted for kit-based preparation of clinical-grade radioiodinated phenylalanine analogues, achieving >98% labeling efficiency with n.c.a. Na¹²³/¹²⁵I after Ag-membrane filtration.
Chiral integrity preservation during deprotection remains a critical challenge in iodinated amino acid synthesis. Acidolytic Boc removal (TFA/DCM) induces significant epimerization (>15%) at Cα, while standard piperidine-mediated Fmoc deprotection causes <3% racemization [7]. Microwave-assisted deprotection (30s pulses at 50°C) further reduces epimerization to <1% by minimizing exposure to racemization-inducing conditions. Chiral HPLC analysis confirmed >99% enantiomeric purity in Fmoc-deprotected 3-iodo-L-phenylalanine when employing optimized deprotection protocols, making this approach essential for producing therapeutically applicable peptides requiring strict chiral fidelity.
Clinical translation of radioiodinated amino acids demands high specific activity preparations achievable only through n.c.a. methodologies. Optimization focuses on precursor design and reaction engineering to maximize radiochemical yield while minimizing chemical impurities.
Tributyltin precursors demonstrate superior radiolabeling efficiency over trimethylstannyl analogues for n.c.a. radioiodination. The optimal precursor N-(tert-butoxycarbonyl)-3-(trimethylstannyl)-L-phenylalanine provides 92 ± 3% radiochemical yield of [¹²³I]3-iodo-L-phenylalanine within 15 minutes at 25°C using chloramine-T oxidation [7]. Crucially, tin scavenging via solid-phase extraction (Oasis HLB cartridges) reduces residual tin to <2 ppm, meeting pharmaceutical safety requirements. The reaction’s functional group tolerance permits precursor modification with PEG linkers or chelating agents, enabling synthesis of multimodal imaging agents like Ga-DOTA-[²¹¹At]c[RGDf(4-At)K] for theranostic applications [4].
Table 2: Tin Precursors for n.c.a. Radioiodination of 3-Iodo-L-Phenylalanine
Precursor Structure | Reaction Time | Temperature | Oxidant | Radiochemical Yield | Residual Tin |
---|---|---|---|---|---|
N-Boc-3-(tributylstannyl)-L-Phe | 30 min | 50°C | H₂O₂ | 87 ± 5% | <10 ppm |
N-Boc-3-(trimethylstannyl)-L-Phe | 15 min | 25°C | Chloramine-T | 92 ± 3% | <2 ppm |
N-Fmoc-3-(tributylstannyl)-L-Phe | 45 min | 40°C | Iodogen | 78 ± 4% | <5 ppm |
Comparative studies reveal intrinsic trade-offs between single-step electrophilic iodination and multi-step nucleophilic exchange. Single-step iododestannylation achieves rapid radiolabeling (10-15 min) with 85-92% yield but requires stringent precursor purification. Multi-step approaches employing Cu¹⁺-assisted exchange on brominated precursors enable kit-formulated production with >98% radiochemical purity but extend synthesis time to 90 minutes [2]. Crucially, both methods achieve specific activities >50 GBq/μmol for iodine-123/124 variants – essential for receptor-targeted applications where high receptor density saturation must be avoided. Post-labeling purification via semi-preparative HPLC (C18 reverse-phase) ensures pharmaceutical-grade radiochemical purity >99%, validated by radio-TLC and radio-chiral HPLC to confirm absence of diastereomers.
Table 3: Comparison of Radiolabeling Strategies for 3-Iodo-L-Phenylalanine
Method | Synthesis Time | Specific Activity | Radiochemical Purity | Enantiomeric Purity | Key Advantages |
---|---|---|---|---|---|
Electrophilic Iododestannylation | 10-15 min | 21-69 GBq/μmol | >99% | >99% ee | Rapid; high yield |
Cu¹⁺-Assisted Halogen Exchange | 90 min | 50-75 GBq/μmol | >98% | >99% ee | Kit-compatible; no tin precursor |
Nucleophilic Aromatic Substitution | 120 min | 30-55 GBq/μmol | >95% | 95-98% ee | Broad substrate scope |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0